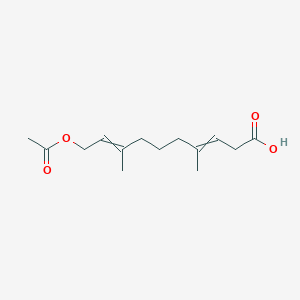
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid is an organic compound characterized by the presence of an acetyloxy group and a deca-dienoic acid backbone This compound is notable for its unique structural features, which include multiple double bonds and an acetyloxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid typically involves the following steps:
Formation of the Deca-dienoic Acid Backbone: This can be achieved through a series of reactions starting from simpler organic molecules
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via acetylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group.
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated deca-dienoic acid derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The double bonds in the compound can also interact with enzymes and other proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
10-(Acetyloxy)-4,8-dimethyldeca-3,8-dienoic acid: shares similarities with other acetyloxy-containing compounds such as acetylsalicylic acid (aspirin) and acetyloxybenzoic acid.
Deca-dienoic acids: with different substituents also exhibit similar reactivity and applications.
Uniqueness
- The presence of multiple double bonds and the specific positioning of the acetyloxy group make this compound unique in its reactivity and potential applications.
- Its ability to undergo a wide range of chemical reactions and its potential biological activities distinguish it from other similar compounds .
Properties
CAS No. |
91851-89-7 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
10-acetyloxy-4,8-dimethyldeca-3,8-dienoic acid |
InChI |
InChI=1S/C14H22O4/c1-11(7-8-14(16)17)5-4-6-12(2)9-10-18-13(3)15/h7,9H,4-6,8,10H2,1-3H3,(H,16,17) |
InChI Key |
SVNBSQWSCRUARX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)O)CCCC(=CCOC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


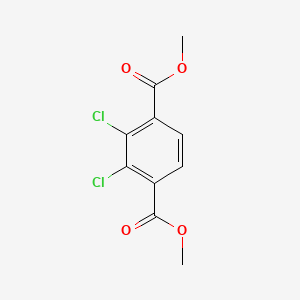
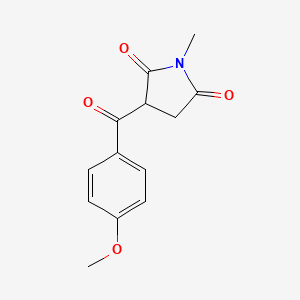

![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
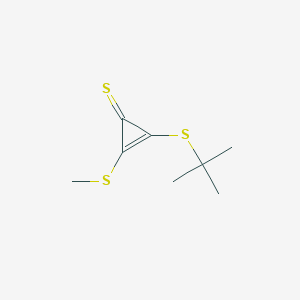
![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)

methanolate](/img/structure/B14351686.png)
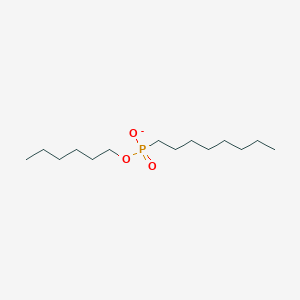
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
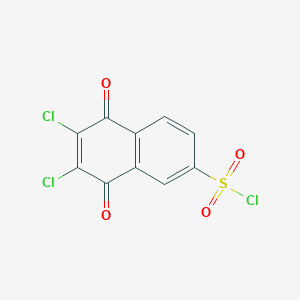
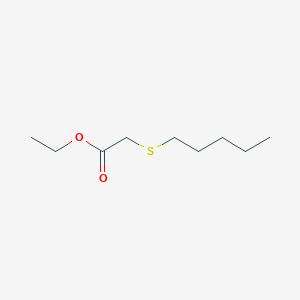
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)
